FE 203799, also known as apraglutide, is a synthetic analog of the glucagon-like peptide-2 (GLP-2), a gastrointestinal peptide that plays a significant role in intestinal growth and function. This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions such as short bowel syndrome and graft-versus-host disease. Its design aims to enhance pharmacokinetic properties compared to native GLP-2, which has a very short half-life in humans.
The development of FE 203799 was driven by the need for more effective GLP-2 receptor agonists with improved stability and bioavailability. Research indicates that modifications to the amino acid sequence of GLP-2 can result in compounds with better receptor selectivity and longer action times, making FE 203799 a candidate for clinical use in gastrointestinal disorders .
The synthesis of FE 203799 involves several key steps to ensure high purity and potency. The process typically begins with solid-phase peptide synthesis, which allows for the precise assembly of amino acids into the desired sequence. The incorporation of specific amino acid substitutions—such as glycine at position 2 and norleucine at position 10—enhances its pharmacological profile .
The synthesis process is characterized by:
The molecular structure of FE 203799 features a modified sequence of amino acids compared to native GLP-2. These modifications include strategic substitutions that enhance receptor binding affinity and metabolic stability.
The molecular formula for FE 203799 is CHNOS, and it has a molecular weight of approximately 582.76 g/mol. The structural modifications contribute to its long-lasting effects compared to the native peptide .
FE 203799 undergoes various biochemical interactions upon administration, primarily through binding to the GLP-2 receptor. This binding initiates a cascade of intracellular signaling pathways that promote intestinal growth and adaptation.
The pharmacodynamics of FE 203799 involve:
Upon administration, FE 203799 binds to the GLP-2 receptor located on intestinal epithelial cells. This interaction activates signaling pathways that stimulate cell proliferation, enhance nutrient absorption, and promote mucosal healing.
In preclinical studies, FE 203799 demonstrated significant improvements in intestinal growth metrics in models simulating short bowel syndrome. These findings underscore its potential utility in clinical settings where intestinal adaptation is critical .
FE 203799 has several promising applications in medical science:
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: